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molecular formula C6H3F3N4 B8764696 3-Trifluoromethyl-imidazo[1,2-B][1,2,4]triazine

3-Trifluoromethyl-imidazo[1,2-B][1,2,4]triazine

Cat. No. B8764696
M. Wt: 188.11 g/mol
InChI Key: JHYXTDFPLCVQGD-UHFFFAOYSA-N
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Patent
US07176203B2

Procedure details

A stirred mixture of bromoacetaldehyde diethyl acetal (2.30 ml, 14.8 mmol) in concentrated hydrobromic acid (0.73 ml) and water (0.73 ml) was heated at reflux for 2 h, then poured into ethanol (25 ml). The solution was neutralised to pH 7 with solid sodium hydrogencarbonate, then filtered. To the filtrate was added 3-amino-5-trifluoromethyl-1,2,4-triazine (1.0079 g, 6.14 mmol) and the mixture was stirred at 60° C. for 20 h, then 80° C. for 23 h. The mixture was evaporated in vacuo, and the residue was purified by flash chromatography (silica gel, 35–50% EtOAc/isohexane) to give 0.2593 g (22%) of the title compound: 1H NMR (360 MHz, CDCl3) δ 8.20 (1H, d, J 0.8), 8.30 (1H, d, J 0.9), 8.73 (1H, s).
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
solvent
Reaction Step One
Name
Quantity
0.73 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.0079 g
Type
reactant
Reaction Step Four
Yield
22%

Identifiers

REACTION_CXSMILES
C(OC(O[CH2:8][CH3:9])CBr)C.C(O)C.C(=O)([O-])O.[Na+].[NH2:18][C:19]1[N:20]=[N:21][CH:22]=[C:23]([C:25]([F:28])([F:27])[F:26])[N:24]=1>Br.O>[F:27][C:25]([F:26])([F:28])[C:23]1[CH:22]=[N:21][N:20]2[CH:8]=[CH:9][N:18]=[C:19]2[N:24]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.3 mL
Type
reactant
Smiles
C(C)OC(CBr)OCC
Name
Quantity
0.73 mL
Type
solvent
Smiles
Br
Name
Quantity
0.73 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
1.0079 g
Type
reactant
Smiles
NC=1N=NC=C(N1)C(F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
WAIT
Type
WAIT
Details
80° C. for 23 h
Duration
23 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (silica gel, 35–50% EtOAc/isohexane)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC(C1=NC=2N(N=C1)C=CN2)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.2593 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 22.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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